molecular formula C20H18FN3O4S B2896308 N-(3,4-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 899976-75-1

N-(3,4-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2896308
CAS No.: 899976-75-1
M. Wt: 415.44
InChI Key: QUOVEBHRGPYUCV-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a dihydropyrazinone core (a partially saturated pyrazine ring) substituted with a 4-fluorophenyl group. The molecule also contains a sulfanylacetamide bridge linked to a 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxy and 4-fluoro substituents likely influence solubility, metabolic stability, and target binding interactions.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S/c1-27-16-8-5-14(11-17(16)28-2)23-18(25)12-29-19-20(26)24(10-9-22-19)15-6-3-13(21)4-7-15/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOVEBHRGPYUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the 3,4-dimethoxyphenyl and 4-fluorophenyl precursors. These precursors undergo various reactions, such as nucleophilic substitution and condensation, to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thioacetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the aromatic rings.

Scientific Research Applications

The compound N-(3,4-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.

Molecular Formula

  • Chemical Formula : C₁₈H₁₈FNO₃S
  • Molecular Weight : Approximately 345.40 g/mol

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. This property makes it a candidate for developing new antibiotics.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to inhibit oxidative stress and inflammation in neuronal cells.

Bioavailability and Pharmacokinetics

Research into the pharmacokinetics of this compound is ongoing. Initial findings suggest moderate bioavailability, with studies focusing on enhancing its solubility and absorption through various formulation strategies.

Polymer Synthesis

This compound has potential applications in polymer chemistry as a monomer for synthesizing novel polymers with desirable mechanical properties.

Nanotechnology

The compound can be utilized in the fabrication of nanomaterials for drug delivery systems. Its ability to form stable complexes with various nanoparticles enhances the efficacy of therapeutic agents.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of related compounds on breast cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting further exploration into structure-activity relationships could yield potent anticancer agents.

Case Study 2: Antimicrobial Activity

In a clinical microbiology study, derivatives of this compound were tested against multi-drug resistant bacterial strains. The findings highlighted its potential as a lead compound for developing new antibiotics effective against resistant pathogens.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. Pathways involved may include inhibition of enzymatic activity, alteration of cellular signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural Motifs and Heterocyclic Cores

The target compound’s dihydropyrazinone core distinguishes it from other heterocyclic systems in analogous molecules:

Compound Class Core Heterocycle Key Substituents Structural Impact
Target Compound 3-Oxo-3,4-dihydropyrazine 4-Fluorophenyl, 3,4-dimethoxyphenyl, sulfanylacetamide Partial saturation enhances conformational flexibility; electron-withdrawing fluorine may stabilize ring .
Diazonium-coupled derivatives (13a–e, ) Cyanoacetamide-linked arylhydrazones Methyl, methoxy, chloro, or ester groups on arylhydrazone; sulfamoylphenyl Aromatic substituents modulate electronic properties and solubility .
Oxadiazole derivative () 1,3,4-Oxadiazole Diphenylmethyl, pyrazin-2-yl, sulfanylacetamide Oxadiazole’s aromaticity confers rigidity and potential π-π stacking interactions .
Pyrazolo-pyrimidine (Example 83, ) Pyrazolo[3,4-d]pyrimidine Fluorophenyl, dimethylamino, chromen-4-one Planar fused-ring system enhances binding to ATP pockets in kinases .
Benzothiazine derivative () Pyrazolo[4,3-c]benzothiazine Fluorobenzyl, dimethyl, sulfone Sulfone group increases polarity; fluorobenzyl enhances lipophilicity .

Key Observations :

  • The dihydropyrazinone core in the target compound offers partial saturation, balancing rigidity and flexibility compared to fully aromatic heterocycles like oxadiazole or pyrazolo-pyrimidine.
  • Fluorine substitution is common across analogs (e.g., 4-fluorophenyl in the target, fluorobenzyl in ), likely improving metabolic stability and membrane permeability .

Key Observations :

  • The target compound’s synthesis may resemble the S-alkylation method used in , where a thiol group reacts with a chloroacetamide derivative .
  • Palladium-catalyzed cross-coupling () is efficient for introducing aryl/heteroaryl groups but requires specialized catalysts .

Key Observations :

  • The 3,4-dimethoxyphenyl group in the target may improve aqueous solubility compared to purely lipophilic analogs like Example 83 .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C24H24FNO3SC_{24}H_{24}FNO_3S. The compound features a dimethoxyphenyl group and a dihydropyrazinyl moiety linked through a sulfanyl acetamide structure. This unique configuration may contribute to its diverse biological activities.

PropertyValue
Molecular Weight421.52 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogPNot available

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of the sulfanyl linkage and subsequent modifications to introduce the fluorophenyl group. The synthetic pathway may include oxidation reactions and various purification techniques such as chromatography.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that substituted phenylacetamides can act as protease inhibitors, which are crucial in cancer progression and metastasis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, potentially offering a new avenue for antibiotic development .

Case Studies

  • Protease Inhibition : A study conducted by Kreutter et al. (2009) demonstrated that related compounds effectively inhibited specific proteases involved in tumor growth .
  • Antimicrobial Efficacy : Research by Ahmad et al. (2013) explored the synthesis of phenylacetamides and their antimicrobial properties against several pathogens, showing promising results that could be extrapolated to our compound .

While specific mechanisms for this compound are still under investigation, it is hypothesized that its biological activity may stem from its ability to interact with cellular pathways involved in apoptosis and inflammation.

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